5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine

Medicinal Chemistry Scaffold Differentiation SAR

5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine (CAS 917907-13-2) is a heterocyclic small molecule belonging to the thieno[2,3-d]pyrimidine family. Its core scaffold combines a thiophene ring fused to a pyrimidine, substituted at the 5‑ and 6‑positions with methyl groups and at the 4‑amino position with a 2‑(methylsulfanyl)phenyl moiety.

Molecular Formula C15H15N3S2
Molecular Weight 301.4 g/mol
CAS No. 917907-13-2
Cat. No. B12623529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine
CAS917907-13-2
Molecular FormulaC15H15N3S2
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC1=C(SC2=NC=NC(=C12)NC3=CC=CC=C3SC)C
InChIInChI=1S/C15H15N3S2/c1-9-10(2)20-15-13(9)14(16-8-17-15)18-11-6-4-5-7-12(11)19-3/h4-8H,1-3H3,(H,16,17,18)
InChIKeyUNYYGWOJAVLQPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine – Structural and Pharmacophoric Baseline for Sourcing Decisions


5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine (CAS 917907-13-2) is a heterocyclic small molecule belonging to the thieno[2,3-d]pyrimidine family [1]. Its core scaffold combines a thiophene ring fused to a pyrimidine, substituted at the 5‑ and 6‑positions with methyl groups and at the 4‑amino position with a 2‑(methylsulfanyl)phenyl moiety. Thieno[2,3-d]pyrimidines have been exploited as privileged structures in medicinal chemistry, with reported activities spanning kinase inhibition, anti‑infective, and anti‑inflammatory applications [1][2]. The specific substitution pattern of the target compound distinguishes it from simpler 4‑aminothieno[2,3-d]pyrimidine building blocks and introduces unique physicochemical and pharmacophoric features that may be critical for target engagement.

Why 5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine Cannot Be Replaced by Common Thieno[2,3-d]pyrimidine Analogs


Simpler thieno[2,3-d]pyrimidin-4-amines (e.g., CAS 4994‑89‑2, the 5,6‑dimethyl‑unsubstituted core) lack the N‑aryl moiety that introduces a second aromatic ring and a sulfur‑containing substituent, which together modulate electron distribution, lipophilicity, and potential hydrogen‑bonding/acceptor interactions [1]. Conversely, N‑(2‑methylsulfanylphenyl)thieno[2,3-d]pyrimidin-4-amine without the 5,6‑dimethyl groups has a different steric and electronic profile on the thiophene ring, potentially altering metabolic stability and kinase selectivity [2]. The target compound uniquely merges both features, and published structure–activity relationship (SAR) studies on N‑phenylthieno[2,3-d]pyrimidin-4-amines confirm that subtle changes in the aryl substituent drastically modulate kinase inhibitory potency, indicating that even close analogs cannot be presumed interchangeable without direct comparative data [3].

Quantitative Differentiation Evidence for 5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine vs. Closest Analogs


Structural Uniqueness: Combined 5,6-Dimethyl and N-(2-Methylsulfanylphenyl) Substitution Pattern

The target compound contains a distinct substitution pattern that is absent in the commonly available 4‑aminothieno[2,3-d]pyrimidine building blocks. The unsubstituted core, 5,6‑dimethylthieno[2,3-d]pyrimidin-4-amine (CAS 4994‑89‑2), lacks the N‑aryl moiety, while N‑(2‑methylsulfanylphenyl)thieno[2,3-d]pyrimidin-4-amine lacks the 5,6‑dimethyl groups. The target compound uniquely combines both features [1]. In homologous SAR studies, the introduction of an N‑phenyl substituent on the thieno[2,3-d]pyrimidin-4-amine scaffold resulted in FGFR1 inhibition IC₅₀ values ranging from 0.16 μM to >10 μM, demonstrating that even minor changes in the N‑aryl group produce large variations in potency [2].

Medicinal Chemistry Scaffold Differentiation SAR

Lipophilicity Modulation: Predicted logP Increase Relative to the Unsubstituted Core

The addition of the N‑(2‑methylsulfanylphenyl) group to the 5,6‑dimethylthieno[2,3-d]pyrimidin-4-amine core is expected to significantly increase lipophilicity, a key determinant of membrane permeability and protein binding. Computational predictions for a closely related 5,6‑dimethyl‑N‑aryl‑thieno[2,3-d]pyrimidine analog indicate a logP of approximately 4.83 [1]. Based on the contribution of the methylsulfanyl group (π‑value ≈ 0.61) and the additional phenyl ring, the target compound is predicted to have a logP in the range of 5.0–5.5, compared with a predicted logP of ~1.5–2.0 for the unsubstituted core. This 3–4 log unit increase translates into a theoretical 1,000‑ to 10,000‑fold higher partition coefficient, which may enhance membrane permeation but also requires careful assessment of solubility and metabolic stability.

Lipophilicity ADME Physicochemical Properties

Kinase Inhibition Potential: Alignment with the 5,6‑Substituted 4‑Aminothieno[2,3-d]pyrimidine Pharmacophore

A scaffold‑reversal strategy identified simple 5,6‑substituted 4‑aminothieno[2,3-d]pyrimidines as LIMK1 inhibitors with low‑micromolar potency [1]. The prototypical compounds in that series bear the 5,6‑dimethyl‑thieno[2,3-d]pyrimidin-4-amine core, the same core present in the target compound. Although no IC₅₀ value has been reported for N‑(2‑methylsulfanylphenyl)‑5,6‑dimethyl‑thieno[2,3-d]pyrimidin-4-amine specifically, the LIMK1 pharmacophore model suggests that the 5,6‑dimethyl‑4‑aminothieno[2,3-d]pyrimidine framework is essential for activity, and the N‑aryl substitution offers a vector for modulating potency and selectivity. In the FGFR1 series, N‑phenylthieno[2,3-d]pyrimidin-4-amines achieved IC₅₀ values as low as 0.16 μM, confirming that the N‑aryl group can support nanomolar potency when appropriately substituted [2].

Kinase Inhibition LIMK1 Scaffold Reversal

Anti‑Infective Scaffold Heritage: Thieno[2,3-d]pyrimidine Class Activity

The thieno[2,3-d]pyrimidine scaffold has been extensively explored for anti‑infective applications, including antifungal and antiviral activities [1]. For example, 5,6‑dimethyl‑thieno[2,3-d]pyrimidin‑4(3H)‑one derivatives have shown anti‑inflammatory and antibacterial activity comparable to diclofenac in preclinical models [2]. While the target compound has not been directly evaluated in anti‑infective assays, its methylsulfanyl group is a known pharmacophore in several antimicrobial agents and may contribute to increased lipophilicity and membrane penetration. The combination of a proven anti‑infective scaffold with a sulfur‑containing aryl substituent distinguishes this compound from simple 4‑aminothieno[2,3-d]pyrimidines and positions it as a candidate for broad‑spectrum anti‑infective screening.

Anti‑Infective Antifungal Antiviral

Absence of Negative Selectivity or Toxicity Flags in Public Data

A comprehensive search of peer‑reviewed literature and public databases did not identify any reports of cytotoxicity, off‑target activity, or adverse selectivity profiles specifically attributed to 5,6‑dimethyl‑N‑[2‑(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine. In contrast, some 4‑aminothieno[2,3-d]pyrimidine analogs have been flagged for sub‑optimal non‑covalent interactions in EGFR‑TK inhibitor design [1]. The absence of negative data for the target compound, combined with its distinct substitution pattern, suggests a currently unoccupied safety/selectivity space that may be advantageous for hit‑to‑lead optimization, although formal profiling is required.

Safety Selectivity Data Gap

Limitation: Lack of Direct Head‑to‑Head Comparative Data

To date, no published study has directly compared 5,6‑dimethyl‑N‑[2‑(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine with its closest analogs in the same assay under identical conditions. All available evidence is derived from class‑level SAR trends, scaffold‑based inference, or predicted physicochemical properties. Consequently, the quantitative differentiation claims presented in this guide are based on indirect evidence and should be validated through prospective head‑to‑head experimentation. This data gap represents the primary risk factor for procurement decisions relying solely on existing public information.

Data Gap Direct Evidence Procurement Risk

Priority Application Scenarios for 5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine Based on Evidence Profile


Kinase Inhibitor Hit‑to‑Lead Optimization Campaigns

The compound’s 5,6‑dimethyl‑4‑aminothieno[2,3-d]pyrimidine core aligns with the pharmacophore for LIMK1 and potentially other kinases such as FGFR1 [1][2]. It is best deployed as a starting point for parallel SAR exploration where the N‑(2‑methylsulfanylphenyl) group can be varied to optimize potency and selectivity. The lack of pre‑existing negative selectivity data makes it a clean candidate for broad kinase panel screening.

Lipophilicity‑Driven Membrane Permeability Studies

With a predicted logP of 5.0–5.5, this compound is predicted to be significantly more lipophilic than the unsubstituted core (logP ~1.5–2.0) [1]. It is suitable for permeability assays (e.g., PAMPA, Caco‑2) designed to quantify the relationship between thieno[2,3-d]pyrimidine substitution and passive membrane diffusion, informing ADME optimization strategies.

Anti‑Infective Screening Libraries

Given the established anti‑infective potential of the thieno[2,3-d]pyrimidine scaffold and the presence of a methylsulfanyl group—a motif found in several antimicrobial agents [1]—this compound is a logical inclusion in focused screening libraries targeting bacterial, fungal, or viral pathogens, especially where enhanced membrane penetration is desired.

Chemical Probe Development for Understudied Kinases

The compound’s unique substitution pattern and the absence of public bioactivity data position it as a potential chemical probe for understudied kinases after comprehensive profiling. Its distinct structure may confer selectivity for kinases with unique binding site features, warranting its inclusion in kinase‑focused compound collections [1].

Quote Request

Request a Quote for 5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.